molecular formula C26H25N5O3S B2579460 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207047-05-9

2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2579460
CAS RN: 1207047-05-9
M. Wt: 487.58
InChI Key: AGADJZAZVDQBEP-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Oxadiazole and pyrazole derivatives are synthesized through various methods, contributing significantly to heterocyclic chemistry. For instance, the lithiation of methyl-substituted isoxazoles, isothiazoles, pyrazoles, and oxadiazoles using n-butyllithium explores lateral lithiation and ring cleavage, offering pathways to diverse acetic acids and lithiomethyl derivatives (Micetich, 1970).

Biomedical Applications

Oxadiazole and pyrazole compounds exhibit a wide range of biological activities. For example:

  • Antimicrobial and Anti-tubercular Activities : Novel series of oxadiazole derivatives have demonstrated potent antimicrobial activities, and some compounds show significant anti-tubercular effects against Mycobacterium tuberculosis, indicating potential for developing new antimicrobials (El-Azab et al., 2018; Ningaiah et al., 2014).

  • Cytotoxicity and Cancer Therapy : Oxadiazole and pyrazole scaffolds have been investigated for their cytotoxic potential against various cancer cell lines, suggesting their application in cancer therapy. DNA binding studies further underscore their relevance in medicinal chemistry (Purohit et al., 2011).

  • Insecticidal Activities : Certain oxadiazole derivatives have shown promising insecticidal properties against pests like the diamondback moth, highlighting their potential in agricultural applications (Qi et al., 2014).

Materials Science

In the realm of materials science, oxadiazole derivatives contribute to the development of novel materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), where they serve as electron-transporting and emissive layers (Jiang et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system, followed by the introduction of the 2-butoxyphenyl and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-butoxyphenol", "2-bromobutyric acid", "hydrazine hydrate", "4-(methylthio)benzoyl chloride", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "2-chloro-5-nitrobenzaldehyde", "sodium methoxide", "2-bromo-3-nitropyrazine", "sodium hydride", "2-bromo-5-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine" ], "Reaction": [ "Synthesis of 2-bromo-5-nitropyrazine by reacting 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of sodium ethoxide.", "Reduction of 2-bromo-5-nitropyrazine to 2-amino-5-bromopyrazine using sodium hydride.", "Synthesis of 2-bromo-3-nitropyrazine by reacting 2-amino-5-bromopyrazine with methyl iodide.", "Synthesis of 2-bromo-5-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine by reacting 2-bromo-3-nitropyrazine with 4-(methylthio)benzoyl chloride and sodium methoxide.", "Synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system by reacting 2-bromo-5-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine with 2-butoxyphenol and 2-bromobutyric acid in the presence of sodium hydride.", "Introduction of the 2-butoxyphenyl substituent by reacting the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate with butyl lithium and then with 2-bromo-4'-tert-butylbiphenyl.", "Introduction of the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituent by reacting the intermediate with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl lithium." ] }

CAS RN

1207047-05-9

Product Name

2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C26H25N5O3S

Molecular Weight

487.58

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O3S/c1-3-4-15-33-23-8-6-5-7-20(23)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-34-24)18-9-11-19(35-2)12-10-18/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

AGADJZAZVDQBEP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

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